molecular formula C18H25ClINO2 B13867854 (-)-3-Beta--(4-Iodophenyl)tropan-2-Beta--carboxylic acid isopropyl ester hydrochloride

(-)-3-Beta--(4-Iodophenyl)tropan-2-Beta--carboxylic acid isopropyl ester hydrochloride

Cat. No.: B13867854
M. Wt: 449.8 g/mol
InChI Key: NMCJMIIEVMUGNK-UHFFFAOYSA-N
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Description

3-Deoxy-3-(p-iodophenyl) a-Ecgonine is a synthetic compound known for its application in biochemical research. It is a derivative of ecgonine, a tropane alkaloid, and is characterized by the presence of an iodine atom on the phenyl ring. This compound is primarily used in proteomics research and has a molecular formula of C18H25ClINO2 with a molecular weight of 449.75 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-(p-iodophenyl) a-Ecgonine typically involves the iodination of a phenyl ring followed by the attachment of the ecgonine moiety. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 3-Deoxy-3-(p-iodophenyl) a-Ecgonine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the integrity of the compound and to comply with safety regulations .

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-3-(p-iodophenyl) a-Ecgonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like organometallic compounds. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

3-Deoxy-3-(p-iodophenyl) a-Ecgonine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Deoxy-3-(p-iodophenyl) a-Ecgonine involves its interaction with specific molecular targets and pathways. The iodine atom on the phenyl ring plays a crucial role in its reactivity and binding affinity. The compound can interact with proteins and enzymes, influencing their activity and function. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-Deoxy-3-(p-bromophenyl) a-Ecgonine: Similar structure with a bromine atom instead of iodine.

    3-Deoxy-3-(p-chlorophenyl) a-Ecgonine: Contains a chlorine atom on the phenyl ring.

    3-Deoxy-3-(p-fluorophenyl) a-Ecgonine: Features a fluorine atom on the phenyl ring.

Uniqueness

3-Deoxy-3-(p-iodophenyl) a-Ecgonine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for research applications .

Properties

Molecular Formula

C18H25ClINO2

Molecular Weight

449.8 g/mol

IUPAC Name

propan-2-yl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C18H24INO2.ClH/c1-11(2)22-18(21)17-15(12-4-6-13(19)7-5-12)10-14-8-9-16(17)20(14)3;/h4-7,11,14-17H,8-10H2,1-3H3;1H

InChI Key

NMCJMIIEVMUGNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I.Cl

Origin of Product

United States

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